5-Methylthieno[2,3-d]pyrimidin-4(3h)-one
Overview
Description
The compound 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one is a versatile scaffold in medicinal chemistry, particularly as a core structure for the development of inhibitors targeting enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . This heterocyclic core is conducive to dual inhibitory activity against these enzymes, which are critical for DNA synthesis and cell proliferation, making it a potential candidate for anticancer drug development .
Synthesis Analysis
The synthesis of derivatives of 5-Methylthieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the use of key intermediates like 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This intermediate can be further brominated and subjected to Ullmann reactions to yield various analogues . Additionally, efficient synthetic routes have been established for related structures, such as 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones and 2-alkylamino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones, using aza-Wittig reactions followed by reactions with amines, phenols, or alcohols . These methods highlight the synthetic versatility and potential for structural diversification of the thienopyrimidinone core.
Molecular Structure Analysis
The molecular structure of thienopyrimidinone derivatives has been characterized using techniques such as X-ray crystallography and NMR spectroscopy . These studies provide detailed insights into the geometry and electronic configuration of the compounds, which are essential for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Thienopyrimidinone derivatives exhibit a range of chemical reactivities, such as the ipso-substitution of methyl groups by nitro groups, which has been studied using quantum chemical calculations . The electronic structure and reactivity of these compounds are influenced by substituents on the pyrimidine ring, solvent effects, and prototropic tautomerism, which can dictate the course of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidinone derivatives, such as melting temperatures, UV, fluorescence, and circular dichroism spectra, have been determined and discussed in the context of their potential use in oligonucleotide synthesis . These properties are crucial for the design of new molecules with desired biological activities and physicochemical characteristics suitable for drug development.
Scientific Research Applications
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Antitubercular Agents
- Field : Medicinal Chemistry
- Application : Thieno[2,3-d]pyrimidin-4(3h)-ones were designed and synthesized as potential antitubercular agents .
- Methods : The compounds were screened against Mycobacteria .
- Results : Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743). The compounds were found to be non-cytotoxic .
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Anticancer Agents
- Field : Medicinal Chemistry
- Application : Thieno[3,2-d]pyrimidin-4-amines were synthesized as potent bioisosteric analogues of MPC-6827, an anticancer agent .
- Methods : Microwave-assisted chemical processes were applied to the synthesis of an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives .
- Results : At the tested concentrations (5 and 10 µM), thieno[3,2-d]pyrimidin-4-amines exhibited an inhibitory effect similar to MPC-6827 on human colorectal cancer cell proliferation .
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PI3K Inhibitors
- Field : Cancer Therapy
- Application : A novel series of thienopyrimidine was discovered as highly potent and selective PI3K inhibitors .
- Methods : Through a rational design .
- Results : The inhibition of the phosphoinositide 3kinase (PI3K)/ AKT/mammalian target of rapamycin (mTOR) signaling pathway provides a promising new approach for cancer therapy .
Future Directions
properties
IUPAC Name |
5-methyl-3H-thieno[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-4-2-11-7-5(4)6(10)8-3-9-7/h2-3H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKYSEOOABTTCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302746 | |
Record name | 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthieno[2,3-d]pyrimidin-4(3h)-one | |
CAS RN |
43088-64-8 | |
Record name | 43088-64-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153316 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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